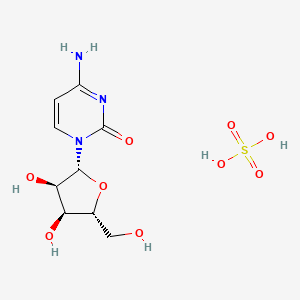
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid
Vue d'ensemble
Description
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound with the molecular formula C9H6N2O3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, often involves the use of nitrogen- and oxygen-containing scaffolds . The exact method of synthesis can vary depending on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
1,2,4-Oxadiazoles, including 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, can undergo various chemical reactions . The exact reactions and their mechanisms can depend on the specific conditions and reactants used .Physical And Chemical Properties Analysis
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid has a molecular weight of 190.16 g/mol . Its physical and chemical properties can be determined using various techniques, including IR spectroscopy, NMR spectroscopy, and mass spectrometry .Applications De Recherche Scientifique
Chemical Genetics and Drug Discovery
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid and its derivatives are instrumental in chemical genetics approaches for the discovery of new drugs and identification of molecular targets. These compounds have been utilized in cell-based assays to identify molecules exhibiting apoptosis-inducing activities, highlighting their potential as anticancer agents. Notably, derivatives of 1,2,4-oxadiazoles, such as 3-aryl-5-aryl-1,2,4-oxadiazoles, have led to the discovery of potential drugs and understanding of signaling pathways in cancer research. Tail-interacting protein 47 (TIP47) and Transferrin receptor I (TfR) are among the molecular targets identified using these compounds (Cai, Drewe, & Kasibhatla, 2006).
Supramolecular Chemistry and Binding Interactions
In supramolecular chemistry, 1,2,4-oxadiazol-5-ones, a class related to 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, are used as binding ligands in non-covalent complexes. They have shown the ability to form stable hydrogen-bonded complexes with receptor molecules, exemplified by the binding of acidic 3-aryl-1,2,4-oxadiazol-5-ones to an imidazoline base. This interaction has been characterized using techniques such as X-ray crystallography and 1H NMR, demonstrating the potential of these compounds in designing new molecular recognition systems (Reichert, Fröhlich, Ferguson, & Kraft, 2001).
Synthesis and Material Development
The derivatives of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid are used extensively in synthetic chemistry for the development of new materials. For instance, they have been involved in the synthesis of difluoromethylenated 1,2,4-oxadiazole-containing compounds, which are relevant in the development of novel materials with specific properties. These compounds have shown potential in various applications, including the formation of γ-butyrolactones and tetrahydrofurans (Yang et al., 2007).
Biological Studies and Drug Design
In biological studies, 1,2,4-oxadiazole derivatives, closely related to 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial activities. These studies have provided insights into their interaction with biological targets such as cyclooxygenase-2 enzyme, showcasing their potential as therapeutic agents. For instance, a series of N-phenyl anthranilic acid-based 1,3,4-oxadiazoles have been synthesized and shown to interact effectively with the COX-2 receptor (Bala, Kamboj, Saini, & Prasad, 2013).
Safety And Hazards
Orientations Futures
The future directions for research on 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid and related compounds could include further studies on their synthesis, properties, and potential applications . This could involve the development of new synthetic methods, the exploration of new chemical reactions, and the investigation of their potential uses in various fields .
Propriétés
IUPAC Name |
5-phenyl-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWZBUNNSOZSSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618270 | |
| Record name | 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid | |
CAS RN |
37937-62-5 | |
| Record name | 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1357996.png)


